molecular formula C16H16ClN7 B12246673 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B12246673
M. Wt: 341.80 g/mol
InChI Key: LPKRWDLUMXONDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a pyrimidine ring substituted with a 1H-1,2,4-triazol-1-yl group

Preparation Methods

The synthesis of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a primary amine.

    Substitution with 2-chlorophenyl group: The piperazine ring is then substituted with a 2-chlorophenyl group using a nucleophilic aromatic substitution reaction.

    Formation of the pyrimidine ring: The pyrimidine ring is synthesized separately and then coupled with the piperazine derivative.

    Introduction of the 1H-1,2,4-triazol-1-yl group: This is typically done through a cyclization reaction involving hydrazine derivatives.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.

    Biology: The compound is used in research to understand its interactions with various biological targets, including receptors and enzymes.

Mechanism of Action

The mechanism of action of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly those involved in the regulation of mood and cognition. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways.

Comparison with Similar Compounds

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16ClN7

Molecular Weight

341.80 g/mol

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine

InChI

InChI=1S/C16H16ClN7/c17-13-3-1-2-4-14(13)22-5-7-23(8-6-22)15-9-16(20-11-19-15)24-12-18-10-21-24/h1-4,9-12H,5-8H2

InChI Key

LPKRWDLUMXONDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC(=C3)N4C=NC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.